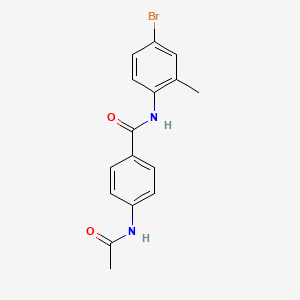![molecular formula C14H19NO4 B5623336 4-[(4-ethoxyphenoxy)acetyl]morpholine](/img/structure/B5623336.png)
4-[(4-ethoxyphenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to 4-[(4-ethoxyphenoxy)acetyl]morpholine, often involves complex reactions with specific reagents to introduce various functional groups or complete the morpholine ring formation. For instance, the synthesis of related compounds involves reactions under specific conditions, such as the use of chloroethyl morpholine hydrochloride with aryl tellurides or selenides in an inert atmosphere, to form new derivatives with potential applications in various fields including catalysis and material science (Singh et al., 2000), (Singh et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives, such as the title compound, can be conducted using various spectroscopic and crystallographic techniques. These studies provide insights into the conformation and spatial arrangement of atoms within the molecule, essential for understanding its reactivity and interactions with other molecules. Techniques such as X-ray crystallography have been employed to determine the structure of related morpholine derivatives, revealing specific geometric configurations and bonding patterns (Wu et al., 2008).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. These reactions can lead to the formation of complexes with metals, as seen in studies involving the synthesis of morpholine derivatives that complex with palladium(II) and mercury(II), showcasing the ligand capabilities of these compounds (Singh et al., 2000).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various industries. These properties can be tailored by modifying the molecular structure, for example, by introducing different substituents on the morpholine ring. Studies on related compounds provide insights into how structural changes can affect these physical properties (Dede et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of morpholine derivatives are influenced by their molecular structure. Detailed analysis of these properties is essential for their application in chemical synthesis, pharmaceuticals, and materials science. Investigations into related morpholine compounds have shed light on their potential uses based on their chemical behaviors (Singh et al., 2010).
作用機序
Safety and Hazards
将来の方向性
The synthesis and study of morpholine derivatives continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing new synthetic methods, studying the biological activity of novel morpholine derivatives, and exploring their potential applications in medicine and other fields .
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-12-3-5-13(6-4-12)19-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNQCRCAFHDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethoxyphenoxy)acetyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5623263.png)
![1-(2-phenylethyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5623268.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5623273.png)
![6-(2-{[4-(2-methoxyethyl)phenoxy]methyl}phenyl)-2-methylpyridazin-3(2H)-one](/img/structure/B5623275.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5623277.png)

![7-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5623303.png)
![(3aS*,7aR*)-2-[3-(2-furyl)propanoyl]-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5623309.png)
![(2-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]methyl}phenoxy)acetic acid](/img/structure/B5623330.png)

![(3aR*,6aR*)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5623335.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5623341.png)

![4-[(4-hydroxy-3,5-diisopropylphenyl)amino]benzenesulfonamide](/img/structure/B5623356.png)